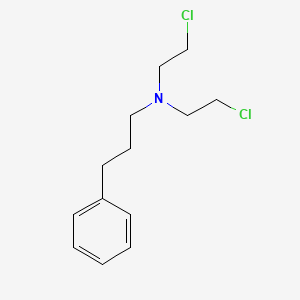
Benzenepropanamine, N,N-bis(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanamine, N,N-bis(2-chloroethyl)- is a chemical compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzene ring attached to a propanamine group, with two chloroethyl groups attached to the nitrogen atom. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, N,N-bis(2-chloroethyl)- typically involves the reaction of benzenepropanamine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with chloroethyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of Benzenepropanamine, N,N-bis(2-chloroethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or crystallization to remove any impurities .
化学反応の分析
Types of Reactions
Benzenepropanamine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
Benzenepropanamine, N,N-bis(2-chloroethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to interfere with DNA replication.
作用機序
The mechanism of action of Benzenepropanamine, N,N-bis(2-chloroethyl)- involves its ability to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action makes it a potent antineoplastic agent, particularly effective against rapidly dividing cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
類似化合物との比較
Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: Similar in structure but with a methyl group instead of a benzene ring.
N,N-Bis(2-chloroethyl)cyclopropanamine: Contains a cyclopropane ring instead of a benzene ring.
Mechlorethamine: Known for its use in chemotherapy, similar in its DNA alkylating properties.
Uniqueness
Benzenepropanamine, N,N-bis(2-chloroethyl)- is unique due to the presence of the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions with biological molecules, making it a valuable compound for targeted research and therapeutic applications .
特性
CAS番号 |
100620-68-6 |
|---|---|
分子式 |
C13H19Cl2N |
分子量 |
260.20 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C13H19Cl2N/c14-8-11-16(12-9-15)10-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChIキー |
APMORDWSEGHCAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCN(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















